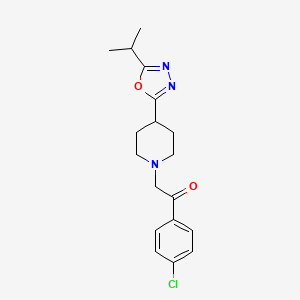
Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate” is a chemical compound with the CAS Number: 1433280-61-5 . It has a molecular weight of 333.49 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H5BrClF3O3/c1-16-8(15)4-2-5(11)7(10)6(3-4)17-9(12,13)14/h2-3H,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Scientific Research Applications
Synthesis and Reactivity
- Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate is involved in the synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones, demonstrating its utility in producing fluorinated compounds through radical addition and lactonisation processes (Hajduch et al., 2014).
- This compound plays a role in the trifluoromethylation of various aromatic and heteroaromatic compounds, indicating its significance in the modification of these substances for potential applications in pharmaceutical and material science (Mejía & Togni, 2012).
Applications in Organic Synthesis
- It's used in palladium-catalyzed allylic amination reactions, highlighting its importance in the synthesis of complex organic molecules, particularly in sugar derivatives (Baer & Hanna, 1981).
- The compound is a key reactant in the synthesis of ortho-trifluoromethoxylated aniline derivatives, a process crucial for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Role in Diverse Chemical Reactions
- This compound is involved in various chemical reactions, such as the hydrodehalogenation and reductive radical cyclization, which are fundamental for the development of new organic synthesis methodologies (Vaillard et al., 2004).
- The compound plays a significant role in the formation of supramolecular dendrimers, indicating its importance in the field of nanotechnology and materials science (Percec et al., 1998).
properties
IUPAC Name |
methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O3/c1-16-8(15)4-2-5(11)7(10)6(3-4)17-9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPYTJBCAWWSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2650940.png)
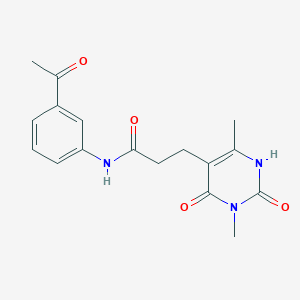
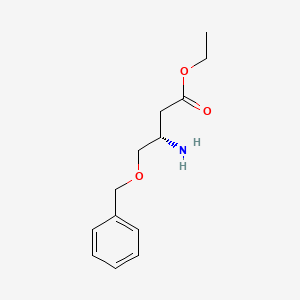
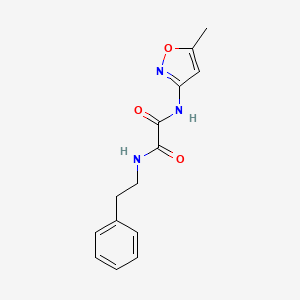

![2-Chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide](/img/structure/B2650950.png)
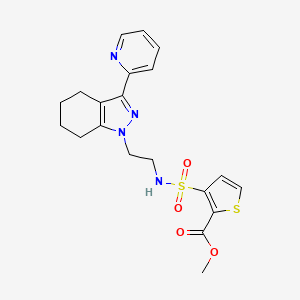
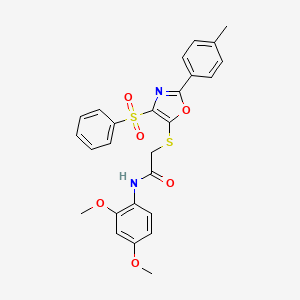
![2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2650953.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide](/img/structure/B2650954.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2650956.png)
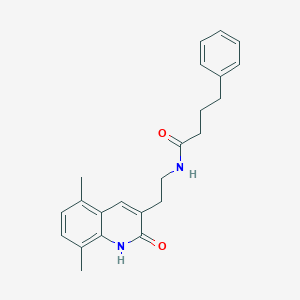
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3-nitrobenzamide](/img/structure/B2650961.png)
